molecular formula C12H19NO B2689002 (2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine CAS No. 2248182-98-9

(2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine

Cat. No. B2689002
CAS RN: 2248182-98-9
M. Wt: 193.29
InChI Key: NWKJYPKOGVLECG-SNVBAGLBSA-N
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Description

(2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine , also known by its chemical name, (2R)-2-[(2-methoxyphenyl)sulfanyl]cyclohexanone , is a compound with the molecular formula C13H16O2S . It falls within the category of organic compounds and exhibits interesting properties due to its unique structure. The compound consists of a cyclohexanone ring with a methoxyphenyl group attached to it. The sulfur atom in the phenylsulfanyl group adds further complexity to its chemical makeup .


Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the cyclohexanone ring, introduction of the methoxyphenyl group, and subsequent sulfurization. While I don’t have specific analytical data for this product, early discovery researchers often explore its synthesis as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of (2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine consists of a six-membered cyclohexanone ring, with the methoxyphenyl group attached to one of the carbon atoms. The sulfur atom bridges the phenyl group and the cyclohexanone ring. The stereochemistry is specified as (2R) , indicating the configuration of the chiral center .


Chemical Reactions Analysis

Due to its unique structure, this compound can participate in various chemical reactions. Researchers may explore its reactivity with other functional groups, such as nucleophiles, electrophiles, and oxidizing agents. Investigating its behavior under different reaction conditions provides insights into its potential applications .


Physical And Chemical Properties Analysis

  • Optical Activity : Chiral compound with (2R) configuration .

Mechanism of Action

The precise mechanism of action for (2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine depends on its intended use. Researchers may study its interactions with biological targets, receptors, or enzymes. Further investigations are necessary to elucidate its specific mode of action .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers handling (2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine should adhere to standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific safety data (such as toxicity, flammability, and environmental impact) would require further investigation .

properties

IUPAC Name

(2R)-4-(2-methoxyphenyl)-2-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(9-13)7-8-11-5-3-4-6-12(11)14-2/h3-6,10H,7-9,13H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKJYPKOGVLECG-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine

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